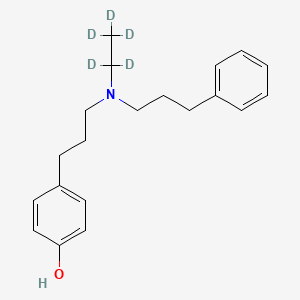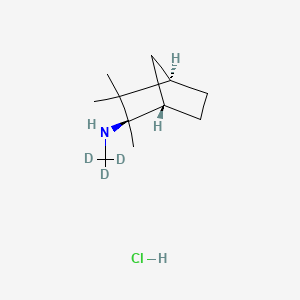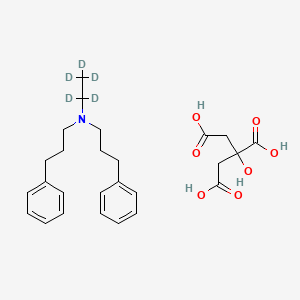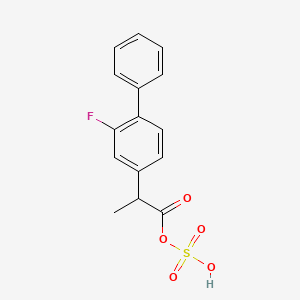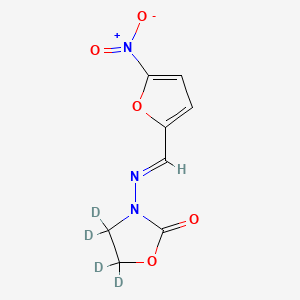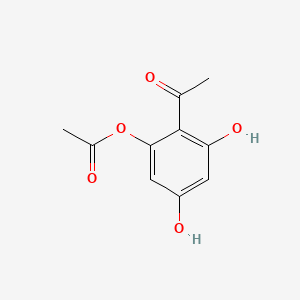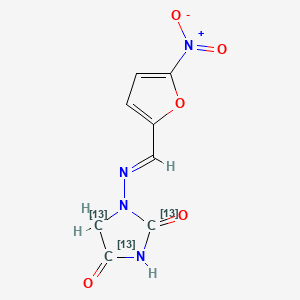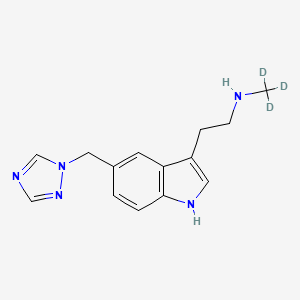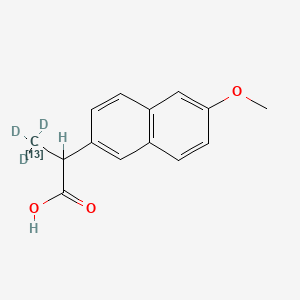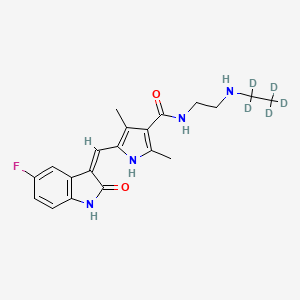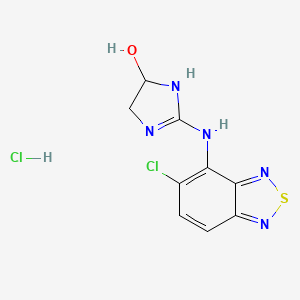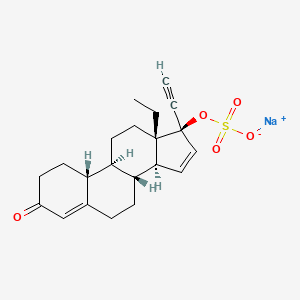
Gestodene Sulfate Sodium Salt
Vue d'ensemble
Description
Gestodene Sulfate Sodium Salt is a synthetic steroidal compound derived from gestodene, a third-generation progestogen. It is primarily used in hormonal contraceptives due to its potent progestational activity. Unlike other progestogens, gestodene does not exhibit estrogenic activity and has minimal androgenic effects, making it a preferred choice in contraceptive formulations .
Mécanisme D'action
Target of Action
Gestodene Sulfate Sodium Salt primarily targets the Progesterone receptor . This receptor plays a crucial role in the regulation of the menstrual cycle and pregnancy .
Mode of Action
Gestodene acts as a binder and activator of the Progesterone receptor . By binding to this receptor, it mimics the action of natural progesterone, leading to changes in the endometrium that make it less suitable for implantation and thickening of cervical mucus, which makes it harder for sperm to reach the uterus .
Biochemical Pathways
It is known that the activation of the progesterone receptor by gestodene leads to changes in gene expression that result in alterations in the endometrium and cervical mucus .
Pharmacokinetics
Gestodene exhibits high absorption, with in vitro absorption being around 99% . The half-life of Gestodene is approximately 16 to 18 hours , suggesting that it remains in the body for a significant period after administration.
Result of Action
The molecular and cellular effects of Gestodene’s action include changes in the endometrium that make it less suitable for implantation and thickening of cervical mucus, which makes it harder for sperm to reach the uterus . Additionally, Gestodene and its derivatives have been found to have greater stimulatory effects on insulin 2 (Ins II) and glucokinase (Gk) expression, consistent with their effects on glucose-stimulated insulin secretion .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as other medications or hormones, can affect how Gestodene is metabolized and how effectively it works . Additionally, factors such as pH and salt concentration can significantly affect the action of surfactants like Gestodene .
Analyse Biochimique
Biochemical Properties
Gestodene Sulfate Sodium Salt interacts with various biomolecules in the body. It is known to bind with high affinity to the progesterone receptor . This interaction plays a crucial role in its function as a contraceptive, as it inhibits ovulation in women .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by binding to the progesterone receptor, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exert significant effects on islet β-cells activity .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a progestogen, it binds to the progesterone receptor and activates it . This binding and activation play a crucial role in its contraceptive effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Gestodene Sulfate Sodium Salt involves multiple steps, starting from the base compound gestodene. The process typically includes:
Sulfonation: Gestodene is reacted with sulfuric acid to introduce the sulfate group.
Neutralization: The resulting gestodene sulfate is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Reaction Injection Moulding: This method is used to produce gestodene intravaginal rings, which include a gestodene silicone elastomer core and a non-active silicone layer.
Temperature Control: The reaction temperature is carefully controlled to optimize the prescription and ensure consistent drug release.
Analyse Des Réactions Chimiques
Types of Reactions: Gestodene Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various metabolites and derivatives of gestodene, which can have different pharmacological properties .
Applications De Recherche Scientifique
Gestodene Sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroidal chemistry and synthetic methodologies.
Biology: It is employed in the study of hormone-receptor interactions and the development of hormonal therapies.
Industry: It is used in the production of contraceptive devices such as intravaginal rings.
Comparaison Avec Des Composés Similaires
Levonorgestrel: Another third-generation progestogen used in contraceptives.
Desogestrel: A progestogen with similar applications but different pharmacokinetic properties.
Norgestimate: Used in combination with estrogen in contraceptive pills.
Uniqueness: Gestodene Sulfate Sodium Salt is unique due to its high progestational activity and minimal androgenic effects. Unlike levonorgestrel, it does not exhibit significant androgenic side effects such as acne and hirsutism .
Propriétés
IUPAC Name |
sodium;[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5S.Na/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,4-2)26-27(23,24)25;/h2,10,12-13,16-19H,3,5-9,11H2,1H3,(H,23,24,25);/q;+1/p-1/t16-,17+,18+,19-,20-,21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWWIWNVHHIBER-YIAHKXKMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1C=CC2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CCC34.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CC[C@H]34.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675625 | |
| Record name | Sodium (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl sulfate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259126-61-8 | |
| Record name | Sodium (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl sulfate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


